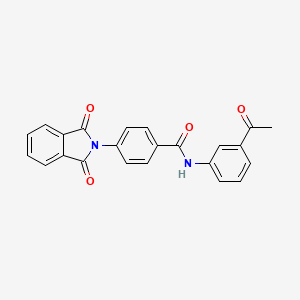

N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide

Description

N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide (Compound ID: 3448-4844) is a benzamide derivative featuring a 3-acetylphenyl substituent and a 1,3-dioxoisoindoline moiety. Its molecular formula is C₂₃H₁₆N₂O₄, with a molecular weight of 384.39 g/mol and a calculated logP of 3.24, indicating moderate lipophilicity . The acetyl group on the phenyl ring may enhance electronic effects and participate in hydrogen bonding, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c1-14(26)16-5-4-6-17(13-16)24-21(27)15-9-11-18(12-10-15)25-22(28)19-7-2-3-8-20(19)23(25)29/h2-13H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOJESUGSDKSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylphenylamine. This intermediate is then reacted with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Compound 34 : 4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-N-(furan-2-ylmethyl)benzamide

- Molecular Formula : C₂₃H₁₉N₂O₄

- Key Differences : Replaces the acetylphenyl group with a furan-2-ylmethyl substituent.

- This structural change may alter solubility and target affinity compared to the target compound .

N-[4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-4-methoxybenzamide (CAS 106075-85-8)

- Molecular Formula : C₂₂H₁₆N₂O₄

- Key Differences : Features a methoxy group instead of acetyl on the benzamide.

- Implications : The methoxy group is less polar than acetyl, reducing hydrogen-bond acceptor capacity. This may decrease binding specificity in environments requiring strong dipole interactions .

Halogenated Derivatives

3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide (CAS 313646-83-2)

- Molecular Formula : C₂₅H₂₀Cl₂N₂O₃

- Key Differences : Incorporates two chlorine atoms and a butyl linker.

- The butyl chain adds conformational flexibility, which could improve binding to deep protein pockets .

Complex Heterocyclic Modifications

N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide

- Molecular Formula : C₂₉H₂₈ClN₃O₆S

- Molecular Weight : 582.07 g/mol

- Key Differences : Includes a morpholine-sulfonyl group and a butyl linker.

- Implications : The sulfonyl group enhances polarity, while morpholine contributes to solubility. The increased molecular weight and complexity may limit bioavailability compared to the target compound .

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

- Molecular Formula : C₂₇H₁₆F₂N₂O₄

- Key Differences : Contains a fluorinated terphenyl backbone.

- Implications: Fluorine atoms improve metabolic stability and electronegativity, but the bulky terphenyl structure may reduce solubility. The hydroxyl group adds hydrogen-bond donor capacity absent in the target compound .

Structural and Property Analysis Table

Biological Activity

N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heparanase and its implications in cancer therapy. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoindole core, which is integral to its biological activity. The molecular formula is C₁₉H₁₆N₂O₄, with a molecular weight of approximately 320.34 g/mol. Its structural uniqueness allows for diverse chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 320.34 g/mol |

Heparanase Inhibition

Recent research highlights the compound's role as a heparanase inhibitor. Heparanase is an enzyme that degrades heparan sulfate, influencing various biological processes such as angiogenesis and tumor growth. Inhibiting this enzyme can lead to promising therapeutic strategies against cancer.

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of the compound exhibited significant heparanase inhibitory activity. The selectivity of these derivatives over other enzymes suggests their potential as valuable tools in drug discovery for anti-cancer therapies.

Neuropharmacological Effects

In addition to its anti-cancer properties, the compound has shown neuropharmacological effects. A study involving NMRI mice examined the impact of related benzamide compounds on motor activity and investigative behavior. Results indicated that certain derivatives decreased investigative capacity and inhibited motor activity, suggesting potential neuroleptic effects .

Case Study: Heparanase Inhibition

A detailed investigation into the heparanase inhibitory activity of this compound revealed:

- Inhibition Percentage : Compounds showed up to 70% inhibition of heparanase at specific concentrations.

- Selectivity Index : High selectivity over other glycosidases was noted, making it a candidate for further development in cancer therapies.

Case Study: Neuropharmacological Assessment

The neuropharmacological assessment of related compounds showed:

| Compound | Effect on Motor Activity | Effect on Investigative Behavior |

|---|---|---|

| I5C | Inhibitory | Decreased by 45% |

| II5C | Stimulatory | Increased by 17% |

These findings support the hypothesis that certain derivatives may have therapeutic potential in treating neurological disorders while also providing insights into their behavioral effects in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.